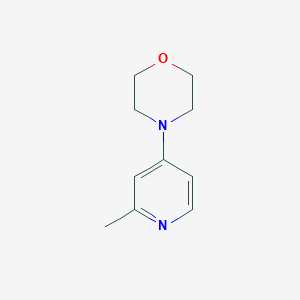

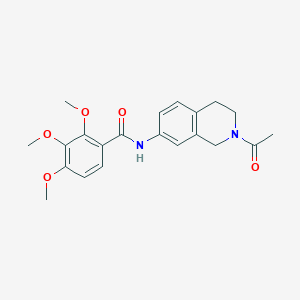

![molecular formula C18H22N2O2 B2934687 N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2411279-83-7](/img/structure/B2934687.png)

N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide, also known as CPMEP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and molecular biology. CPMEP is a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological conditions, such as pain, anxiety, depression, addiction, and neurodegenerative disorders.

Mecanismo De Acción

N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide acts as a selective, non-competitive antagonist of the mGluR5, which is a G protein-coupled receptor that modulates various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, the phospholipase C (PLC) pathway, and the extracellular signal-regulated kinase (ERK) pathway. By inhibiting the mGluR5 signaling, N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide reduces the glutamate-mediated excitatory neurotransmission, which is implicated in various physiological and pathological conditions.

Biochemical and physiological effects:

N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has been shown to produce various biochemical and physiological effects, depending on the target tissue and the experimental conditions. Some of the major effects of N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide include:

1. Inhibition of mGluR5-mediated cAMP production: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide reduces the cAMP levels in various brain regions, such as the striatum, the hippocampus, and the prefrontal cortex, which are involved in various cognitive and emotional functions.

2. Inhibition of mGluR5-mediated PLC activation: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide reduces the PLC activity in various brain regions, which is implicated in various intracellular signaling pathways, such as the protein kinase C (PKC) pathway and the inositol triphosphate (IP3) pathway.

3. Inhibition of mGluR5-mediated ERK activation: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide reduces the ERK activity in various brain regions, which is implicated in various cellular processes, such as cell proliferation, differentiation, and survival.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has several advantages and limitations for lab experiments, depending on the experimental design and the research question. Some of the major advantages and limitations of N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide include:

Advantages:

1. Selective and potent: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide is a highly selective and potent antagonist of the mGluR5, which allows for precise and specific modulation of the receptor function.

2. Reversible and dose-dependent: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide is a reversible and dose-dependent antagonist of the mGluR5, which allows for fine-tuning of the receptor function and minimizes the risk of non-specific effects.

3. Versatile and adaptable: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide can be applied in various experimental models, such as in vitro cell cultures, ex vivo brain slices, and in vivo animal models, which allows for a wide range of research applications.

Limitations:

1. Off-target effects: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide may have off-target effects on other receptors or signaling pathways, which may confound the interpretation of the experimental results.

2. Species differences: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide may have different effects in different species, which may limit the translatability of the experimental findings to humans.

3. Lack of clinical data: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has not been extensively studied in clinical trials, which may limit its potential therapeutic applications in humans.

Direcciones Futuras

N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has several potential future directions for research, depending on the research question and the scientific field. Some of the major future directions of N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide include:

1. Development of novel therapeutics: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide may serve as a lead compound for the development of novel therapeutics for various diseases, such as pain, anxiety, addiction, and neurodegeneration.

2. Investigation of mGluR5 signaling: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide may be used to investigate the mGluR5 signaling pathway and its role in various physiological and pathological conditions.

3. Development of new research tools: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide may be used to develop new research tools, such as fluorescent probes or biosensors, for the visualization and quantification of mGluR5 function in real-time.

4. Exploration of novel targets: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide may be used to explore novel targets or pathways that are regulated by the mGluR5 or that interact with N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide directly.

Conclusion:

In conclusion, N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide, or N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and molecular biology. N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide is a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological conditions. N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has been extensively studied in various preclinical and clinical models to investigate its potential therapeutic effects and underlying mechanisms of action. N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has several advantages and limitations for lab experiments, and it has several potential future directions for research. Overall, N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide represents a promising research tool and a potential therapeutic agent for various diseases.

Métodos De Síntesis

The synthesis of N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide involves several steps, including the reaction of 4-(2-oxopyrrolidin-1-yl)benzaldehyde with cyclopropylmethylamine, followed by the condensation of the resulting intermediate with prop-2-enoyl chloride. The final product is obtained after purification and characterization by various spectroscopic and analytical techniques.

Aplicaciones Científicas De Investigación

N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has been extensively studied in various preclinical and clinical models to investigate its potential therapeutic effects and underlying mechanisms of action. Some of the major research areas where N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has been applied include:

1. Pain management: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has been shown to alleviate various types of pain, such as inflammatory, neuropathic, and chronic pain, by modulating the mGluR5 signaling pathway.

2. Anxiety and depression: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has been found to reduce anxiety- and depression-like behaviors in animal models of these disorders, suggesting its potential use as a novel antidepressant or anxiolytic agent.

3. Addiction: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has been shown to attenuate drug-seeking behavior and relapse in animal models of addiction, such as cocaine, alcohol, and nicotine addiction, by inhibiting the mGluR5-mediated dopamine release in the mesolimbic reward system.

4. Neurodegenerative disorders: N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide has been investigated as a potential therapeutic agent for various neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, by targeting the mGluR5-mediated excitotoxicity and oxidative stress.

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-2-17(21)19(12-14-5-6-14)13-15-7-9-16(10-8-15)20-11-3-4-18(20)22/h2,7-10,14H,1,3-6,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILROTUVEHHVOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(CC1CC1)CC2=CC=C(C=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

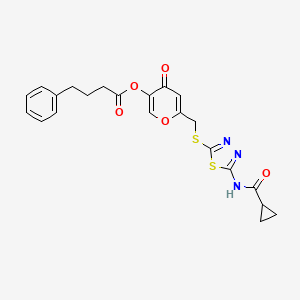

![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2934604.png)

methyl}acetamido)acetate](/img/structure/B2934605.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2934612.png)

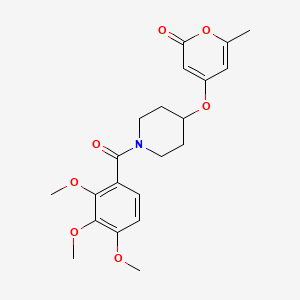

![1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2934619.png)

![2-[2,4-Dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2934620.png)

![N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropteridin-2-yl]thio}butanamide](/img/structure/B2934622.png)